molecular formula C10H6FN3 B8552894 3-Fluoro-5-cyano-(1H-imidazol-1-yl)-benzene

3-Fluoro-5-cyano-(1H-imidazol-1-yl)-benzene

Cat. No. B8552894
M. Wt: 187.17 g/mol
InChI Key: HCLKHLIMPQIVER-UHFFFAOYSA-N
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Patent
US07074809B2

Procedure details

A solution of 3-fluoro-5-bromo-(1H-imidazol-1-yl)-benzene in DMF (36 mL) was treated with zinc cyanide and tetrakis(triphenylphosphine)palladium(0). The reaction mixture was heated under an argon atmosphere for 18 h at 80° C. when GC-MS indicated complete disappearance of starting bromide and presence of product molecular ion (M+ 187). The reaction mixture was partitioned between ethyl acetate and water, filtered to remove insoluble material, and the layers obtained in the filtrate were separated. The organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuo. 3-Fluoro-5-cyano-(1H-imidazol-1-yl)-benzene was obtained as a colourless solid and used without further purification.
Name
3-fluoro-5-bromo-(1H-imidazol-1-yl)-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[CH:5]=[C:6](Br)[CH:7]=1.[Br-].[CH3:15][N:16](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[CH:5]=[C:6]([C:15]#[N:16])[CH:7]=1 |f:3.4.5,^1:28,30,49,68|

Inputs

Step One
Name
3-fluoro-5-bromo-(1H-imidazol-1-yl)-benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)Br)N1C=NC=C1
Name
Quantity
36 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CUSTOM
Type
CUSTOM
Details
the layers obtained in the filtrate
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C#N)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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